Physical and chemical properties of 2-Methoxy-6-methylpyridine-3-carbothioamide
Physical and chemical properties of 2-Methoxy-6-methylpyridine-3-carbothioamide
An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine-3-carbothioamide: Properties, Synthesis, and Characterization
Executive Summary
This technical guide provides a comprehensive overview of 2-Methoxy-6-methylpyridine-3-carbothioamide, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The molecule's unique architecture, combining a pyridine core with a reactive carbothioamide functional group, makes it a valuable precursor for the synthesis of biologically active compounds and a candidate for applications in coordination chemistry.[1] This document delineates its core physicochemical properties, explores common synthetic routes and chemical reactivity, provides detailed protocols for its analytical characterization, and discusses its potential applications and safety considerations. The insights herein are curated for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound.
Molecular Identity and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing experiments and predicting its utility.
Nomenclature and Key Identifiers
A consistent and unambiguous identification is critical for scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-methoxy-6-methylpyridine-3-carbothioamide |
| Molecular Formula | C₈H₁₀N₂OS[1] |
| Molecular Weight | 182.25 g/mol [1] |
| Canonical SMILES | CC1=NC(=C(C=C1)C(=S)N)OC[1] |
| InChI Key | TXVCNXZQMLBMQZ-UHFFFAOYSA-N[1] |
Structural Features
The structure of 2-Methoxy-6-methylpyridine-3-carbothioamide is defined by a substituted pyridine ring. The strategic placement of the methoxy, methyl, and carbothioamide groups dictates its electronic properties and reactivity. The thioamide functional group (-CSNH₂) is particularly noteworthy; it is significantly more reactive than its amide counterpart and serves as a versatile handle for further chemical modification.[2]
Physical Properties
The macroscopic properties of the compound are a direct consequence of its molecular structure.
| Property | Observation | Causality and Scientific Insight |
| Appearance | Typically a solid crystalline compound.[1] | The planarity of the pyridine ring and the strong hydrogen bonding capacity of the primary thioamide group facilitate an ordered packing into a crystal lattice. |
| Melting Point | Reported to be above 300 °C.[1] | This exceptionally high melting point is indicative of strong intermolecular forces, primarily the N-H···S hydrogen bonds of the thioamide dimer motif, which require significant thermal energy to overcome. |
| Solubility | Soluble in polar solvents like water and ethanol.[1] | The presence of the nitrogen and oxygen heteroatoms, along with the hydrogen-bond-donating N-H protons, allows for favorable interactions with polar protic solvents. |
| Stability | Generally stable under standard laboratory conditions. | While stable at ambient temperatures, the thioamide group can be susceptible to hydrolysis under strong acidic or basic conditions and may decompose at elevated temperatures.[1] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a molecule are paramount for its practical application in research and development.
Synthetic Approaches
The construction of thioamides is a well-established field in organic chemistry. While various methods exist, a common and effective strategy for this specific molecule involves the thionation of the corresponding amide or a direct condensation reaction.
A prevalent method involves the reaction of a 2-methoxy-6-methylpyridine derivative with a suitable thioamide under reflux conditions, often facilitated by an acid or base catalyst to enhance the reaction rate.[1] More broadly, the Willgerodt-Kindler reaction, a three-component condensation of a carbonyl compound, elemental sulfur, and an amine, represents a classical and powerful one-pot method for thioamide synthesis.[3] Modern protocols often focus on green chemistry principles, utilizing deep eutectic solvents or developing novel, milder sulfuration agents to improve yields and reduce environmental impact.[3][4]
Core Reactivity
The chemical behavior is dominated by the carbothioamide group, which offers several avenues for further molecular elaboration.
-
Nucleophilic Substitution: The carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles, enabling the conversion of the thioamide into other functional groups or the formation of new heterocyclic systems.[1]
-
Oxidation and Reduction: The sulfur atom can be readily oxidized to form sulfoxides or sulfones. Conversely, the thioamide group can be reduced to yield the corresponding amine, providing a pathway to different classes of compounds.[1]
-
Condensation Reactions: The primary thioamide can react with bifunctional electrophiles like aldehydes or ketones to construct important five- or six-membered heterocycles, such as thiazolidinones.[1]
-
Coordination Chemistry: The "soft" sulfur donor and the pyridine nitrogen make this molecule an excellent bidentate ligand for complexing with various metal ions. This property is useful for developing novel catalysts or chemical sensors.[1]
Analytical Characterization Protocols
Rigorous structural confirmation is a non-negotiable aspect of chemical research. A multi-technique approach is essential for the unambiguous characterization of 2-Methoxy-6-methylpyridine-3-carbothioamide.
Rationale for a Multi-Technique Approach
While each analytical technique provides valuable information, no single method is sufficient for complete characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and bond types, and mass spectrometry confirms the molecular weight and elemental composition. Together, they provide a self-validating system for structural verification.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the connectivity of atoms and the overall molecular skeleton.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expert Insight: DMSO-d₆ is often preferred for thioamides as it helps in observing the exchangeable N-H protons, which might be broadened or absent in CDCl₃.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis & Expected Signals:
-
¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the two thioamide (-NH₂) protons.
-
¹³C NMR: The most diagnostic signal is the thioamide carbon (C=S), which is expected to appear significantly downfield, typically in the 200–210 ppm range.[2] Other signals will correspond to the carbons of the pyridine ring and the methyl/methoxy substituents.
-
Protocol: Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis & Key Vibrational Modes:
-
N-H Stretching: Look for one or two bands in the 3400-3200 cm⁻¹ region, characteristic of the primary thioamide.
-
C-H Stretching: Signals around 3000-2850 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=S Stretching: The thioamide C=S bond typically shows a characteristic absorption around 1120 (±20) cm⁻¹, although its intensity can vary.[2]
-
Protocol: Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Analysis:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: The primary goal is to identify the peak corresponding to the molecular weight of the compound (182.25 g/mol ).
-
Fragmentation Pattern: Analyze the major fragment ions to corroborate the proposed structure. Expect fragmentation patterns corresponding to the loss of the thioamide group, methoxy group, or other characteristic fragments.
-
Potential Applications and Research Interest
The utility of 2-Methoxy-6-methylpyridine-3-carbothioamide extends across several scientific disciplines.
-
Medicinal Chemistry: As a pyridine derivative and a thioamide, it serves as a crucial building block for synthesizing more complex molecules with potential biological activity.[1][5] Thioamides are known to be part of various pharmacologically active agents.[3] Studies have suggested that this compound may act as an enzyme inhibitor, for example, against urease, which is relevant in metabolic pathway research.[1]
-
Drug Development Context: The closely related compound, 2-methoxy-6-methylpyridine (lacking the thioamide group), has been investigated as a promising and safer alternative to methyl-tertiary butyl ether (MTBE) for the dissolution of cholesterol gallstones.[6][7][8] This highlights the potential biocompatibility and therapeutic relevance of the 2-methoxy-6-methylpyridine scaffold, making its derivatives worthy of further investigation.
-
Coordination and Materials Chemistry: The ability of the molecule to act as a ligand for metal ions opens avenues for designing new catalysts or functional materials like chemical sensors.[1]
Safety and Handling
-
General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[9]
-
Proxy Hazard Information: A related compound, 6-(2-methoxyethoxy)pyridine-3-carbothioamide, is classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and potentially causing respiratory irritation.[10] Other pyridine derivatives are known to be toxic if swallowed or upon skin contact.[11]
-
Disclaimer: The safety information provided is based on analogous structures and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.
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